molecular formula C16H16N2O4 B231581 Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

カタログ番号 B231581
分子量: 300.31 g/mol
InChIキー: IIQPBZQIXCZJMT-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor effects in preclinical studies.

作用機序

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a potent inhibitor of CDKs 1, 2, and 4. CDKs are serine/threonine kinases that play a critical role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a cell cycle-dependent manner. CDKs phosphorylate a variety of substrates, including proteins involved in DNA replication and cell division. Inhibition of CDKs by Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of cell growth and differentiation. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

実験室実験の利点と制限

One of the primary advantages of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate for lab experiments is its potency and specificity. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a highly selective inhibitor of CDKs, and it has been shown to have antitumor activity in preclinical studies. However, one of the limitations of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is its solubility. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is poorly soluble in water, which can make it difficult to use in some experimental settings.

将来の方向性

There are several potential future directions for research on Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. One area of research is the development of more potent and selective CDK inhibitors. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have antitumor activity in preclinical studies, but its efficacy in clinical trials has been limited by toxicity and lack of efficacy. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have synergistic effects with other anticancer agents, and combination therapies may be more effective than single-agent therapies. Finally, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate may have potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders.

合成法

The synthesis of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate involves the reaction of benzyl 2-bromoacetate with 1,2,3,5,6,7-hexahydro-6-indolizinone in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl carbamate to yield Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology. CDKs are important regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has demonstrated antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.

特性

分子式

C16H16N2O4

分子量

300.31 g/mol

IUPAC名

benzyl N-[(6S)-1,5-dioxo-2,3,6,7-tetrahydroindolizin-6-yl]carbamate

InChI

InChI=1S/C16H16N2O4/c19-14-8-9-18-13(14)7-6-12(15(18)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-5,7,12H,6,8-10H2,(H,17,21)/t12-/m0/s1

InChIキー

IIQPBZQIXCZJMT-LBPRGKRZSA-N

異性体SMILES

C1CN2C(=CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

正規SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。